4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrolone core structure. This compound is characterized by its multiple functional groups, including a furoyl group, a hydroxy group, a phenoxyphenyl group, and a pyridinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The key steps may include:
Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The furoyl, hydroxy, phenoxyphenyl, and pyridinylmethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The furoyl group can be reduced to a furan ring.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-furoyl)-3-hydroxy-5-(3-phenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the phenoxy group.
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(methyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the pyridinylmethyl group.
Uniqueness
The presence of both the phenoxyphenyl and pyridinylmethyl groups in 4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C27H20N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O5/c30-25(22-12-6-14-33-22)23-24(29(27(32)26(23)31)17-18-7-5-13-28-16-18)19-8-4-11-21(15-19)34-20-9-2-1-3-10-20/h1-16,24,31H,17H2 |
InChI Key |
PRADTQYLHDGVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CN=CC=C4)O)C(=O)C5=CC=CO5 |
solubility |
>67.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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